Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate
Overview
Description
Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate is a chemical compound with the molecular formula C9H9Br2NO4 and a molecular weight of 354.98 g/mol . This compound is a derivative of picolinic acid, featuring bromine atoms at the 4 and 6 positions and a methoxymethoxy group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate typically involves the bromination of a picolinic acid derivative followed by esterification and protection of the hydroxyl group with a methoxymethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with fewer bromine atoms.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methoxymethoxy group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-dibromo-3-hydroxy-picolinate
- Methyl 4,6-dibromo-3-methoxy-picolinate
- Methyl 4,6-dichloro-3-(methoxymethoxy)picolinate
Uniqueness
Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate is unique due to the presence of both bromine atoms and the methoxymethoxy group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 4,6-dibromo-3-(methoxymethoxy)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO4/c1-14-4-16-8-5(10)3-6(11)12-7(8)9(13)15-2/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUWTSUPCNREAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(N=C(C=C1Br)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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